![molecular formula C11H11ClN2O2 B14763078 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-](/img/structure/B14763078.png)
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is characterized by a pyrrolo[2,3-b]pyridine core structure with a propanoic acid side chain, a chlorine atom at the 6-position, and a methyl group at the 3-position.
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 6-chloro-3-methylpyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve the efficiency of the synthesis process .
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including its ability to inhibit specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors by binding to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-: Lacks the methyl group at the 3-position, which may affect its biological activity and chemical reactivity.
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 3-methyl-: Lacks the chlorine atom at the 6-position, which can influence its ability to undergo substitution reactions and its overall biological activity.
1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid: Lacks both the chlorine and methyl groups, making it a simpler structure with potentially different properties and applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl- lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
3-(6-chloro-3-methylpyrrolo[2,3-b]pyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H11ClN2O2/c1-7-6-14(5-4-10(15)16)11-8(7)2-3-9(12)13-11/h2-3,6H,4-5H2,1H3,(H,15,16) |
InChIキー |
BPUFAAINCMSWGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=C1C=CC(=N2)Cl)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


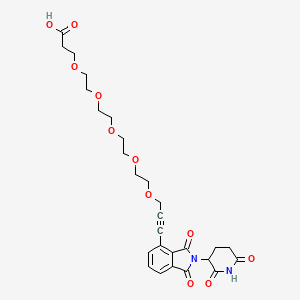

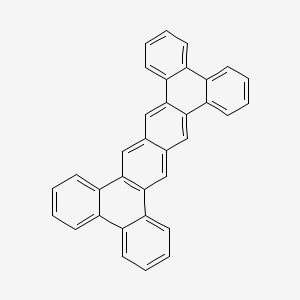
![2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763016.png)
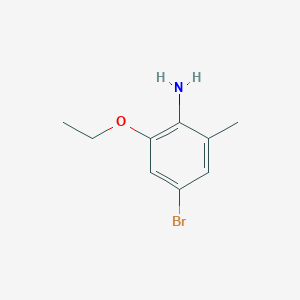
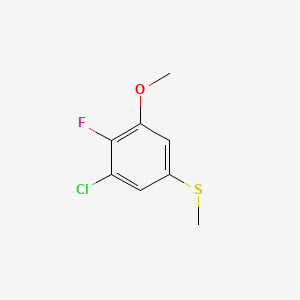
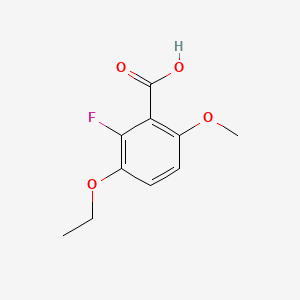
![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)

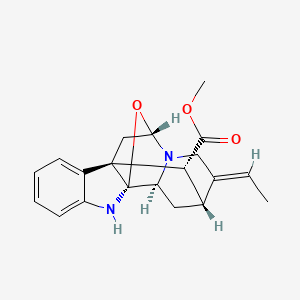
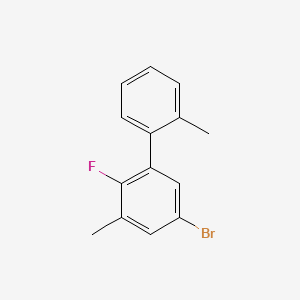

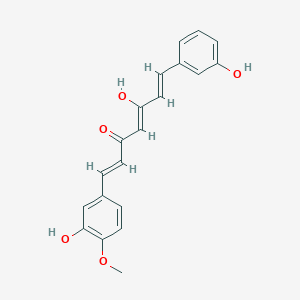
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)
